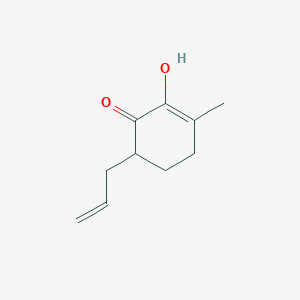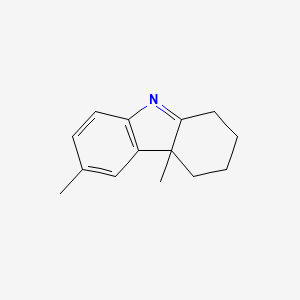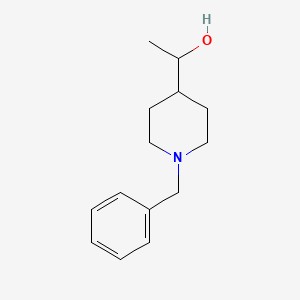![molecular formula C18H13NO2 B14354848 5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole CAS No. 90908-06-8](/img/structure/B14354848.png)
5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various chemical entities. This compound features a naphthalene ring fused to an oxazole ring, with a methoxy group at the 5-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole can be achieved through several methods. One common approach involves the reaction of naphthols with amines using TEMPO as the oxygen source. This method is known for its outstanding functional group tolerance and allows the rapid assembly of naphtho[2,1-D][1,3]oxazole skeletons .
Another method involves the oxidative coupling and cyclization of phenol derivatives with benzoyl aldehyde oximes using iron catalysts. This method requires careful control of reaction conditions, including the use of dried glassware and specific solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene or oxazole rings.
Scientific Research Applications
5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylnaphtho[1,2-d][1,3]oxazole: Similar structure but lacks the methoxy group at the 5-position.
2-Methoxy-5-chlorobenzo[d]oxazole: Contains a chlorinated benzoxazole ring instead of a naphthalene ring.
2-Ethoxybenzo[d]oxazole: Features an ethoxy group instead of a methoxy group.
Uniqueness
5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
90908-06-8 |
|---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
5-methoxy-2-phenylbenzo[g][1,3]benzoxazole |
InChI |
InChI=1S/C18H13NO2/c1-20-16-11-15-17(14-10-6-5-9-13(14)16)21-18(19-15)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
QKBGFDCULGGRHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C31)OC(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)

![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)


![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)


